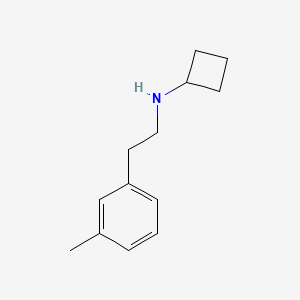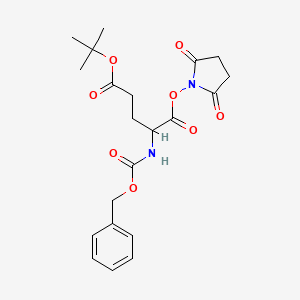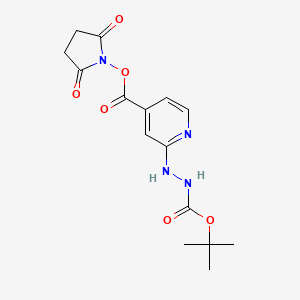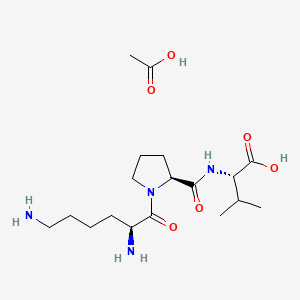
2-(2,4-Dioxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dioxoimidazolidin-1-yl)acetamide is an organic compound characterized by its white crystalline solid appearance. It is known for its stability at room temperature and its solubility in water and acidic solutions. This compound has various applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
The preparation of 2-(2,4-Dioxoimidazolidin-1-yl)acetamide involves several synthetic routes. One common method is through nucleophilic substitution reactions. For instance, 2-chloroacetic acid can react with bis(carbamic acid) ester to form an intermediate bis(chloroacetyl)imine, which is then hydrolyzed to yield the target product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(2,4-Dioxoimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to form new products. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dioxoimidazolidin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor in certain biochemical pathways, affecting the activity of enzymes or other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dioxoimidazolidin-1-yl)acetamide can be compared with other similar compounds, such as:
2-(2,5-Dioxoimidazolidin-4-yl)acetic acid: This compound has similar structural features but differs in its specific functional groups and reactivity.
2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenyl acetamide: This compound has additional methyl and phenyl groups, which alter its chemical properties and applications
Eigenschaften
Molekularformel |
C5H7N3O3 |
|---|---|
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
2-(2,4-dioxoimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3/c6-3(9)1-8-2-4(10)7-5(8)11/h1-2H2,(H2,6,9)(H,7,10,11) |
InChI-Schlüssel |
XCFJZEDXBWULFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)







![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
